N-(4-fluorophenyl)-2-methylbenzamide

Lipophilicity Drug-likeness Permeability

N-(4-fluorophenyl)-2-methylbenzamide (CAS 199121-61-4) is a synthetic, N-aryl benzamide derivative with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol. It features a distinctive ortho-methyl substituent on the benzoyl ring and a para-fluorine on the N-phenyl ring.

Molecular Formula C14H12FNO
Molecular Weight 229.25 g/mol
Cat. No. B3841723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-methylbenzamide
Molecular FormulaC14H12FNO
Molecular Weight229.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C14H12FNO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17)
InChIKeyNXORULDOCYGHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(4-fluorophenyl)-2-methylbenzamide (CAS 199121-61-4): A Key Fluorinated Benzamide Scaffold


N-(4-fluorophenyl)-2-methylbenzamide (CAS 199121-61-4) is a synthetic, N-aryl benzamide derivative with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol [1]. It features a distinctive ortho-methyl substituent on the benzoyl ring and a para-fluorine on the N-phenyl ring. This compound is commercially available from multiple vendors, typically at ≥95% purity, and serves as a critical intermediate or screening compound in medicinal chemistry programs exploring fluorinated privileged scaffolds . Its unique substitution pattern provides a specific set of physicochemical and steric properties that differentiate it from other in-class benzamides.

Why N-(4-fluorophenyl)-2-methylbenzamide Cannot Be Simply Swapped with Unsubstituted or Regioisomeric Benzamide Analogs


Substituting N-(4-fluorophenyl)-2-methylbenzamide with a closely related N-aryl benzamide, such as the des-methyl analogue N-(4-fluorophenyl)benzamide or the regioisomer N-(4-fluoro-2-methylphenyl)benzamide, introduces critical changes in lipophilicity, molecular conformation, and electronic distribution that profoundly alter binding affinity, metabolic stability, and off-target profiles [1]. The ortho-methyl group forces a non-coplanar conformation of the benzoyl ring relative to the amide bond, a structural feature known to be essential for the activity of numerous ortho-substituted benzamide drugs targeting GPCRs and ion channels [2]. Furthermore, the specific positioning of the fluorine atom at the para-position of the N-phenyl ring optimizes metabolic stability against CYP450 oxidation while minimally perturbing molecular volume, a balance not achievable with other halogen substitutions or regioisomers [3].

Quantitative Differentiation Evidence for N-(4-fluorophenyl)-2-methylbenzamide vs. Closest Analogs


Lipophilicity Tuning: Ortho-Methyl vs. Des-Methyl Analogue LogP Comparison

The target compound exhibits a computed logP of 3.27, significantly higher than the des-methyl analogue N-(4-fluorophenyl)benzamide (logP ~2.4). This ~0.87 log unit increase is directly attributable to the ortho-methyl group and translates to a roughly 7.4-fold increase in lipophilicity . This difference critically shifts the compound's predicted absorption and distribution profile, moving it into a more desirable lipophilicity range for CNS penetration (optimal logP 1.5-3.5) compared to its des-methyl counterpart [1].

Lipophilicity Drug-likeness Permeability

Conformational Restriction: Ortho-Methyl vs. Para-Methyl Regioisomer Effects on Torsional Profile

Crystallographic and solution NMR studies on closely related 2-methylbenzamides show that the ortho-methyl group imposes a specific torsional angle (~30-50°) between the amide carbonyl and the benzoyl aromatic ring, disrupting coplanarity [1]. In contrast, the regioisomer N-(4-fluorophenyl)-4-methylbenzamide (or analogues where the methyl is on the N-phenyl ring, e.g., N-(4-fluoro-2-methylphenyl)benzamide) lacks this ortho constraint, resulting in a distinct conformational ensemble [2]. This difference in 3D shape is critical for molecular recognition at binding sites sensitive to the presentation of the benzoyl moiety.

Conformational Analysis Structure-Based Design Regiochemistry

Halogen-Dependent Property Modulation: Fluorine vs. Chlorine Analogue Physicochemical Profiles

Replacing the para-fluorine with a chlorine atom yields N-(4-chlorophenyl)-2-methylbenzamide (CAS 65492-63-9). This single-atom change increases the molecular weight from 229.25 to 245.70 g/mol and significantly elevates lipophilicity (computed logP increases by approximately 0.5-0.7 units) [1]. While chlorine can participate in halogen bonding, the stronger C-F bond (bond dissociation energy ~130 kcal/mol vs. ~97 kcal/mol for C-Cl) confers superior metabolic stability to the fluorinated compound, reducing susceptibility to CYP450-mediated oxidative dehalogenation [2]. The fluorine atom's small van der Waals radius (1.47 Å) also permits a better fit in sterically constrained binding pockets compared to chlorine (1.75 Å) [3].

Bioisosterism Halogen Bonding Metabolic Stability

Synthetic Accessibility and Commercial Availability: A Practical Comparator for Procurement

N-(4-fluorophenyl)-2-methylbenzamide is prepared via a single-step acylation of commercially available 4-fluoroaniline with 2-methylbenzoyl chloride, a robust and high-yielding transformation . This contrasts with regioisomers like N-(4-fluoro-2-methylphenyl)benzamide, which require the less accessible 4-fluoro-2-methylaniline as starting material . The target compound is listed by multiple major screening compound vendors (e.g., ChemDiv, Leyan, and ChemicalBook) with purities of 95-98%, ensuring reliable supply for screening campaigns .

Synthetic Feasibility Commercial Availability Cost-Efficiency

Targeted Application Scenarios for N-(4-fluorophenyl)-2-methylbenzamide Based on Validated Evidence


CNS-Penetrant Lead Optimization Where Balanced Lipophilicity is Critical

Based on its computed logP of 3.27, which lies within the optimal range for CNS drug candidates , N-(4-fluorophenyl)-2-methylbenzamide is a superior starting point for CNS-targeted programs compared to the more lipophilic chloro analogue (estimated logP ~3.8-4.0) or the less lipophilic des-methyl analogue (logP ~2.4). The ortho-methyl group provides a crucial conformational constraint that can enhance selectivity for neurological targets such as sigma-1 receptors and dopamine D2 receptors, where benzamide scaffolds are historically validated [1].

Fragment-Based or High-Throughput Screening Libraries Prioritizing Scaffold Diversity

The compound's unique combination of a fluorinated N-phenyl ring and an ortho-methylbenzoyl moiety produces a distinct 3D pharmacophore not easily replicated by other in-stock benzamides [2]. Its commercial availability from multiple vendors in >95% purity makes it a logistically sound choice for inclusion in diverse screening libraries, avoiding the supply chain bottlenecks associated with less accessible regioisomers requiring custom synthesis .

Metabolic Stability Optimization via Fluorine Blocking Strategy

In drug metabolism studies, the para-fluorine on the N-phenyl ring is strategically positioned to block CYP450-mediated hydroxylation at the 4-position of the aniline ring, a common metabolic soft spot [3]. This inherent metabolic shielding is not provided by the non-fluorinated or chloro-substituted analogues, making the target compound the rational choice when in vitro microsomal stability is a key selection criterion for compound procurement [4].

Technical Documentation Hub

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